![molecular formula C18H18BrNO B14225930 2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- CAS No. 828267-58-9](/img/structure/B14225930.png)
2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- is a chemical compound with a complex structure that includes a hexahydro-azepinone ring and a bromo-naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- typically involves multiple steps, starting with the preparation of the hexahydro-azepinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- exerts its effects involves its interaction with specific molecular targets. The bromo-naphthalenyl group can bind to certain proteins or enzymes, altering their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Azepin-2-one, hexahydro-1-methyl-: This compound has a similar azepinone ring but lacks the bromo-naphthalenyl group.
Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: Another similar compound with a hydroxymethyl group instead of the bromo-naphthalenyl group.
Uniqueness
The presence of the bromo-naphthalenyl group in 2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro- makes it unique compared to other azepinone derivatives. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
828267-58-9 |
|---|---|
Fórmula molecular |
C18H18BrNO |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
1-[1-(1-bromonaphthalen-2-yl)ethenyl]azepan-2-one |
InChI |
InChI=1S/C18H18BrNO/c1-13(20-12-6-2-3-9-17(20)21)15-11-10-14-7-4-5-8-16(14)18(15)19/h4-5,7-8,10-11H,1-3,6,9,12H2 |
Clave InChI |
GRDGERJVMVKMTC-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=C(C2=CC=CC=C2C=C1)Br)N3CCCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
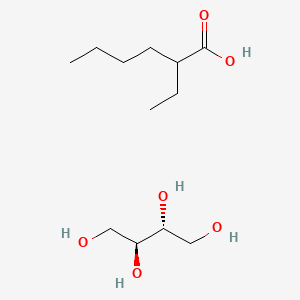
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
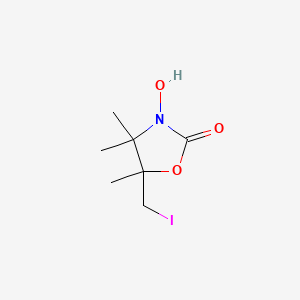
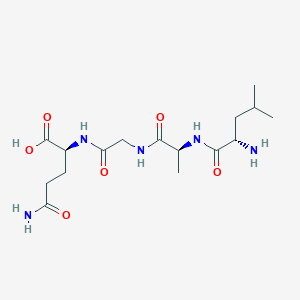
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)

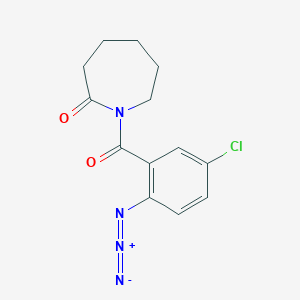
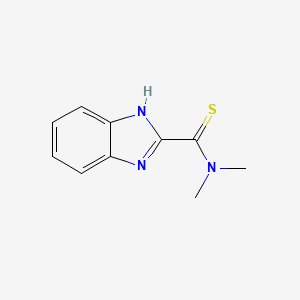
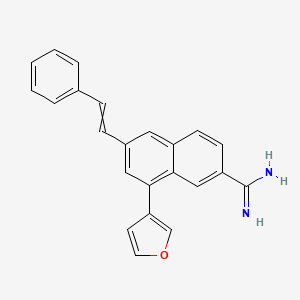
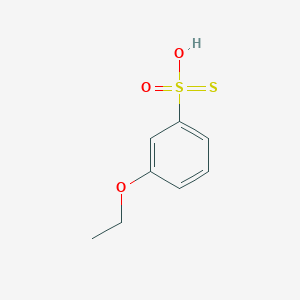
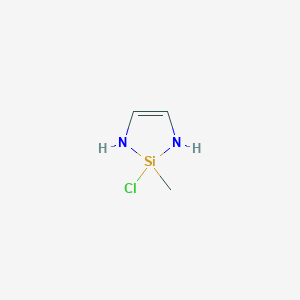
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
